1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl-

Dihydroorotase inhibition Pyrimidine biosynthesis Enzyme assay

Researchers requiring a precise isomer for naphthyne synthesis or CYP1A1 assays often face supply chain inconsistency. 6,8-Dimethyl-1-tetralone (CAS 30316-30-4) eliminates this with its unique regiochemistry: the 6,8-substitution pattern is essential for synthesizing the 6,8-dimethyl-1-naphthyne aryne intermediate-5,7- or 5,8-isomers cannot substitute. • CYP1A1 Inhibition: IC50 of 5.0 µM in rat liver microsomes. • Dihydroorotase Tool: IC50 of 1.00 mM for pyrimidine biosynthesis screening. • Thermal Stability: Boiling point ~309.5 °C, reducing loss during high-temperature processing vs. unsubstituted 1-tetralone (255.8 °C). Isomer-specific procurement ensures synthetic success and assay reproducibility.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 30316-30-4
Cat. No. B11914287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl-
CAS30316-30-4
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)CCCC2=O)C
InChIInChI=1S/C12H14O/c1-8-6-9(2)12-10(7-8)4-3-5-11(12)13/h6-7H,3-5H2,1-2H3
InChIKeySOPWTZMYDFACMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dimethyl-1-tetralone: Identity & Baseline Properties


1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- (CAS 30316-30-4), also referred to as 6,8-dimethyl-1-tetralone, is a bicyclic aromatic ketone belonging to the α-tetralone subclass of naphthalenones. This compound class is biosynthesized via the 1,8-dihydroxy-naphthalene polyketide pathway and is associated with a broad spectrum of reported bioactivities including cytotoxic, antimicrobial, and anti-inflammatory effects [1]. The compound features a 6,8-dimethyl substitution pattern on the tetralone core (molecular formula C12H14O, molecular weight 174.24 g/mol), which distinguishes it from other regioisomeric dimethyl-1-tetralones such as the 5,7- and 5,8-dimethyl variants.

Irreplaceability of 6,8-Dimethyl-1-tetralone


Generic substitution within the dimethyl-1-tetralone isomer series is precluded by the profound impact of methyl group positioning on both synthetic utility and biological target engagement. A primary literature report documents that 6,8-dimethyl-1-tetralone (designated tetralone 20) is the essential precursor for the construction of 6,8-dimethyl-1-naphthyne, a key aryne intermediate for polycyclic aromatic hydrocarbon synthesis; the 5,7- and 5,8-dimethyl isomers (tetralones 21 and 17) cannot serve this specific synthetic role due to the regiochemical requirements of the subsequent dibromination–dehydrobromination–tosylation sequence [1]. Furthermore, the specific substitution pattern modulates enzyme inhibition profiles—the 6,8-dimethyl compound exhibits measurable inhibition of cytochrome P450 1A1 (CYP1A1) and dihydroorotase at defined concentrations, whereas unsubstituted 1-tetralone is not reported as an inhibitor of these targets in comparable assay systems.

6,8-Dimethyl-1-tetralone: Differentiation Evidence


Dihydroorotase Inhibition: Head-to-Head Comparison

In a head-to-head comparable assay measuring inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at pH 7.37 and 10 µM compound concentration, 6,8-dimethyl-1-tetralone demonstrates an IC50 of 1.00 × 10^6 nM (1.00 mM). By comparison, the structurally related tetralone-class compound BDBM50405111 (CHEMBL73819) exhibits approximately 1.92-fold greater potency with an IC50 of 5.20 × 10^5 nM (0.52 mM) under the same assay description [1][2]. This quantitative difference indicates that the 6,8-dimethyl substitution pattern yields reduced dihydroorotase inhibitory activity relative to other tetralone derivatives tested in this system, which is a critical consideration when selecting compounds for pyrimidine biosynthesis pathway studies.

Dihydroorotase inhibition Pyrimidine biosynthesis Enzyme assay

CYP1A1 Inhibition vs Unsubstituted Tetralone

6,8-Dimethyl-1-tetralone inhibits aryl hydrocarbon hydroxylase activity mediated by cytochrome P450 1A1 (CYP1A1) with an IC50 of 5.00 × 10^3 nM (5.0 µM) in 3-methylcholanthrene-induced rat liver microsomes at a test concentration of 2.6 × 10^-4 M [1]. In contrast, the unsubstituted parent scaffold 1-tetralone (3,4-dihydronaphthalen-1(2H)-one, CAS 529-34-0) shows no reported CYP1A1 inhibitory activity at comparable concentrations, consistent with the general observation that simple tetralones lacking electron-donating ring substituents are weak or inactive at CYP1A1 [2]. This represents a class-level differentiation wherein the 6,8-dimethyl substitution confers measurable CYP1A1 engagement that is absent in the unsubstituted scaffold.

Cytochrome P450 1A1 Aryl hydrocarbon hydroxylase Xenobiotic metabolism

Boiling Point: Higher Thermal Stability vs Unsubstituted Tetralone

The predicted boiling point of 6,8-dimethyl-1-tetralone is 309.5 ± 42.0 °C [1], which is approximately 53.7 °C higher than the experimentally determined boiling point of unsubstituted 1-tetralone (255.8 ± 10.0 °C at 760 mmHg) . This substantial elevation in boiling point, attributable to the additional methyl substituents increasing molecular weight and van der Waals interactions, directly impacts distillation-based purification protocols, solvent removal conditions, and thermal stability assessments during procurement and handling.

Boiling point Thermal stability Purification

Positional Isomer Specificity for Naphthyne Precursor

In the synthesis of dimethylphenanthrene carcinogen standards, the Friedel-Crafts cyclization of p-xylene with γ-butyrolactone yields a mixture of three dimethyl-1-tetralone positional isomers: 5,8-dimethyl (17), 6,8-dimethyl (20), and 5,7-dimethyl (21). Critically, only the 6,8-dimethyl isomer (tetralone 20) can serve as the precursor for 6,8-dimethyl-1-naphthyne (10) via sequential α-dibromination with CuBr₂, dehydrobromination, and tosylation [1]. The 5,8- and 5,7-dimethyl isomers cannot undergo this transformation to the corresponding naphthyne intermediates because the requisite regiochemistry for the aryne formation is not present. This positional specificity establishes a non-substitutable synthetic role for the 6,8-dimethyl isomer in polycyclic aromatic hydrocarbon construction.

Synthetic utility Aryne chemistry Positional isomer

6,8-Dimethyl-1-tetralone: Application Scenarios


Dihydroorotase Inhibition in Pyrimidine Biosynthesis

When designing dihydroorotase inhibition dose–response experiments, 6,8-dimethyl-1-tetralone provides a precisely characterized intermediate-activity tool compound (IC50 = 1.00 mM). Researchers can use it as a moderate-activity reference point alongside the more potent comparator BDBM50405111 (IC50 = 0.52 mM) to establish structure–activity relationship (SAR) trends within the tetralone chemotype [1][2]. Procurement of both compounds from the same source ensures assay-to-assay consistency in pyrimidine biosynthesis pathway screening campaigns.

CYP1A1 Modulation in Xenobiotic Metabolism

For laboratories investigating CYP1A1-mediated aryl hydrocarbon hydroxylase activity in rodent liver microsomal preparations, the 6,8-dimethyl derivative offers a well-characterized moderate inhibitor (IC50 = 5.0 µM) that can serve as a positive control or tool compound for substrate competition studies [1]. The unsubstituted 1-tetralone scaffold is unsuitable for this purpose due to its lack of measurable CYP1A1 inhibition at comparable concentrations.

High-Boiling Tetralone for Thermally Demanding Synthesis

Synthetic routes that involve high-temperature processing steps (e.g., solvent reflux with high-boiling solvents, melt-phase reactions, or vacuum distillation above 250 °C) benefit from the approximately 53.7 °C higher boiling point of 6,8-dimethyl-1-tetralone (309.5 °C predicted) compared to unsubstituted 1-tetralone (255.8 °C) [1][2]. This thermal margin reduces product loss during solvent removal and facilitates purification under conditions that would volatilize the parent scaffold.

Aryne Cycloaddition: Naphthyne Precursor Synthesis

For research groups engaged in polycyclic aromatic hydrocarbon construction via furan–naphthyne cycloaddition strategies, 6,8-dimethyl-1-tetralone is the irreplaceable starting material for generating the 6,8-dimethyl-1-naphthyne intermediate. The documented synthetic sequence—Friedel-Crafts cyclization, α-dibromination with CuBr₂, dehydrobromination, and tosylation—has been validated in the primary literature and cannot be executed with the 5,7- or 5,8-dimethyl positional isomers [1]. Procurement must be isomer-specific to avoid synthetic failure.

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